N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with an oxygen atom at the 1,1-position, an isobutyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, in the presence of thiourea or thioamide derivatives. Subsequent oxidation of the resulting tetrahydrothiophene ring introduces the dioxo functionality at the 1,1-position.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often employ continuous flow reactors or batch processes with precise control over temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the dioxo functionality to a different oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent and conditions of oxidation.
Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: A wide range of substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and stability.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methoxybenzamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-propyl-4-methoxybenzamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-butyl-4-methoxybenzamide
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzamide stands out due to its specific isobutyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the dioxo functionality also adds to its uniqueness, providing distinct chemical properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)10-17(14-8-9-22(19,20)11-14)16(18)13-4-6-15(21-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSJWXCDWIZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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